molecular formula C22H23N5O2 B2736439 N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260953-32-9

N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

カタログ番号: B2736439
CAS番号: 1260953-32-9
分子量: 389.459
InChIキー: MKUHZKHMABWVMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of triazoloquinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinoxaline core, with an ethylphenyl group and a propyl group attached. The exact structure would depend on the positions of these substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

科学的研究の応用

Synthesis and Structural Modifications

A diversified synthesis approach for compounds structurally related to N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide demonstrates the feasibility of creating complex fused tricyclic scaffolds. This protocol involves a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, allowing for rapid access to a variety of structurally diverse compounds (An et al., 2017).

Pharmacological Potential and Applications

Research into compounds within the 1,2,4-triazolo[4,3-a]quinoxaline class, which includes this compound, has revealed potential pharmacological applications. Notably, these compounds have been identified as potent adenosine receptor antagonists, suggesting their utility in developing novel antidepressant agents. Compounds from this class have shown optimal activity in behavioral despair models in rats, indicating their potential as rapid-acting antidepressants. The structure-activity relationship (SAR) studies highlight the importance of specific substituents for affinity towards adenosine A1 and A2 receptors, with some compounds acting as antagonists at both receptors. This suggests their utility in pharmacological interventions targeting adenosine receptors (Sarges et al., 1990).

Another study focused on the synthesis of derivatives linked to the triazoloquinoxaline moiety, aiming to explore their potential as H1-antihistaminic agents. The research synthesized novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones and tested their H1-antihistaminic activity, discovering compounds that significantly protected against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of these compounds in developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

作用機序

The mechanism of action of this compound would depend on its intended use. Many triazoloquinoxaline derivatives exhibit biological activity, but without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

将来の方向性

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

特性

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)14-20(28)23-16-12-10-15(4-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHZKHMABWVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。